

Application Notes and Protocols for IV-361 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It has demonstrated anti-cancer activity, making it a compound of significant interest in oncological research and drug development.[1] **IV-361** exhibits less inhibition on CDK2 and PLK1.[1] In cellular assays, it has shown excellent growth inhibitory activity against cell lines such as HCT-116 and has been observed to inhibit the production of IL-2 and IL-17 in peripheral blood mononuclear cells (PBMCs).[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of **IV-361** stock solutions for both in vitro and in vivo applications.

Data Presentation

A summary of the key quantitative data for **IV-361** is presented in the table below for easy reference.



Property	Value	Source
Molecular Formula	C23H32FN5O2Si	[2]
Molecular Weight	457.62 g/mol	[1][2]
CAS Number	2055741-39-2	[1][2]
Appearance	Solid, White to off-white	[1][2]
Solubility (in vitro)	DMSO: 90 mg/mL (196.67 mM)	[1][2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1][2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1][2]

Experimental Protocols

I. In Vitro Stock Solution Preparation (DMSO)

This protocol outlines the preparation of a high-concentration stock solution of **IV-361** in dimethyl sulfoxide (DMSO) for use in cell-based assays and other in vitro experiments.

Materials:

- IV-361 powder
- Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (recommended)
- Calibrated pipettes

Protocol:



- Determine the Desired Stock Concentration: A common starting concentration for a stock solution is 10 mM or 20 mM. For IV-361, a concentration of up to 196.67 mM is achievable in DMSO.[1][2]
- Calculate the Required Mass of IV-361: Use the following formula to calculate the mass of IV-361 needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
- Weighing IV-361: Carefully weigh the calculated amount of IV-361 powder in a sterile microcentrifuge tube or vial.
- Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the **IV-361** powder. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened container is recommended.[1]
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, use an ultrasonic bath to aid in solubilization.[1]
 Sonicate in short bursts to avoid heating the sample.
- Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2]

II. In Vivo Formulation Preparation

This protocol describes the preparation of an **IV-361** formulation suitable for oral administration in animal models, based on a published method.[2]

Materials:



- IV-361 powder
- Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)
- Sterile tubes
- Vortex mixer

Protocol:

- Prepare a DMSO Stock Solution: First, prepare a concentrated stock solution of IV-361 in DMSO. For example, a 22.5 mg/mL solution.
- Co-solvent Addition (Sequential): The following steps should be performed sequentially, ensuring the solution is mixed well after each addition.[2]
 - \circ To prepare 1 mL of the final formulation, start with 100 μ L of the 22.5 mg/mL **IV-361** DMSO stock solution.
 - Add 400 μL of PEG300 to the DMSO solution and mix thoroughly.
 - Add 50 μL of Tween-80 to the mixture and mix until a clear solution is obtained.
 - Finally, add 450 μL of saline to bring the total volume to 1 mL and mix thoroughly.
- Final Concentration: This procedure will result in a final IV-361 concentration of 2.25 mg/mL (4.92 mM).[2]
- Administration: The resulting clear solution is ready for oral administration.

Mandatory Visualization



Below are diagrams illustrating key processes and pathways related to the experimental use of **IV-361**.

In Vitro Protocol Weigh IV-361 Powder Add Anhydrous DMSO Vortex / Sonicate to Dissolve Aliquot and Store at -20°C / -80°C In Vivo Protocol Prepare Concentrated DMSO Stock Add PEG300 and Mix Add Tween-80 and Mix Add Saline and Mix

Experimental Workflow for IV-361 Stock Solution Preparation

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Caption: Workflow for preparing IV-361 stock solutions.



CDK7-Mediated Transcription Cyclin H MAT1 CDK7 TFIIH Complex phosphorylates RNA Polymerase II CTD initiates Inhibition of Cell Proliferation

Simplified Signaling Pathway of IV-361 Action

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Caption: IV-361 inhibits CDK7, blocking transcription.

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 To cite this document: BenchChem. [Application Notes and Protocols for IV-361 Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210087#how-to-prepare-iv-361-stock-solution-for-experiments]

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